molecular formula C22H19ClN4O B2646609 (E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 370847-26-0

(E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2646609
CAS No.: 370847-26-0
M. Wt: 390.87
InChI Key: ZLNSUFKWLVWWRK-ZMOGYAJESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a group of N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives were synthesized from 2-chloroquinoline-3-carbaldehydes . Another study reported the synthesis of N′- (2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides by condensation of 2-chloro-3-formylquinoline with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation .

Scientific Research Applications

Antimicrobial and Antifungal Activities

The compound and its derivatives exhibit significant antimicrobial and antifungal properties. For instance, Schiff base ligands synthesized from the condensation of related compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae, as well as against fungal species like Aspergillus niger and Penicillium italicum (El-Sonbati et al., 2016). Similarly, novel Schiff bases exhibited high biological activity, with their structures characterized by various spectroscopic analyses (Erturk, 2020).

Antioxidant Properties

Compounds related to (E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have shown potential antioxidant properties. Quinolinyl chalcones containing a pyrazole group synthesized through Claisen–Schmidt condensation demonstrated moderate antioxidant activity, indicating their potential in creating protective agents against oxidative stress (Prasath et al., 2015).

Applications in Organic Synthesis

These compounds also serve as key intermediates in organic synthesis, enabling the construction of complex molecular architectures. For example, an I2/FeCl3-promoted cascade reaction involving related compounds facilitated the synthesis of acrylaldehyde derivatives, showcasing a novel approach for ring opening of unactivated N-heteroaromatic compounds (Xu et al., 2021).

Potential in Drug Development

Several studies have investigated the synthesis of derivatives for their potential in drug development. For instance, pyrazolyl-quinazolin-4(3H)-ones have been synthesized and evaluated for antimicrobial activities, suggesting their use as templates for the development of new antibacterial agents (Patel, Shaikh, & Barat, 2012). Additionally, quinoline Schiff bases and their metal complexes were explored for their cytotoxicity, indicating potential applications in cancer therapy (Umadevi, Muthuraj, & Vanajothi, 2020).

Properties

IUPAC Name

4-[(2-chloro-7-methylquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-14-9-10-16-12-17(21(23)25-19(16)11-14)13-24-20-15(2)26(3)27(22(20)28)18-7-5-4-6-8-18/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNSUFKWLVWWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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